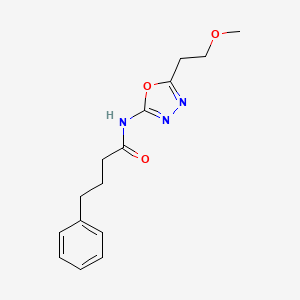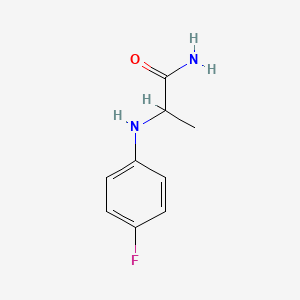![molecular formula C22H20ClFN2O3 B3009633 7-Chloro-2-(2-(dimethylamino)ethyl)-1-(4-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886142-08-1](/img/structure/B3009633.png)
7-Chloro-2-(2-(dimethylamino)ethyl)-1-(4-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds has been explored in the provided papers. For instance, paper describes the synthesis of uracil-annulated heteroazulenes, which are isoelectronic with 5-dezazaflavin. These compounds were synthesized and their structural characteristics were elucidated using X-ray crystal analysis and molecular orbital (MO) calculations. Similarly, paper discusses the alkylation of dipyrimidine derivatives, which results in the formation of dimethyl derivatives. These processes involve the use of different alkylating agents and conditions, which could be relevant for the synthesis of the compound , as it may involve similar alkylation steps.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using X-ray crystallography and MO calculations in paper . These techniques provide detailed information about the three-dimensional arrangement of atoms within a molecule and the electronic properties that can affect its reactivity and interactions with other molecules. Although the exact structure of "7-Chloro-2-(2-(dimethylamino)ethyl)-1-(4-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione" is not provided, similar analytical methods would likely be used to determine its structure.
Chemical Reactions Analysis
The reactivity of related compounds has been investigated, particularly in the context of their interactions with nucleophiles. Paper reports that the introduction of nucleophiles to the synthesized heteroazulenes results in regio-isomer formation, which is dependent on the type of nucleophile used. Additionally, the photo-induced oxidation reactions of these compounds toward alcohols under aerobic conditions were studied, demonstrating their potential as oxidizing agents. These findings suggest that the compound may also exhibit interesting reactivity with nucleophiles and could potentially function as an oxidizing agent.
Physical and Chemical Properties Analysis
The physical and chemical properties of the related compounds have been characterized to some extent. For example, the stability of the cations described in paper is quantified by their pKR+ values, and their electrochemical reduction potentials were measured using cyclic voltammetry. These properties are important for understanding the behavior of the compounds in different environments and could provide insights into the properties of "7-Chloro-2-(2-(dimethylamino)ethyl)-1-(4-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione", such as its stability, reactivity, and potential applications.
Aplicaciones Científicas De Investigación
Synthesis and Derivatives
- Synthesis Methods : A study by Vydzhak and Panchishyn (2010) details the synthesis of derivatives of this compound, demonstrating a route that provides a wide range of such derivatives. This synthesis is significant for developing new compounds with potentially varied applications (Vydzhak & Panchishyn, 2010).
Applications in Material Science
- Photoluminescent Properties : Lei et al. (2016) researched compounds with similar structures, highlighting their stimulus-responsive fluorescent properties. These properties are crucial for applications in material science, especially in developing new types of sensors or imaging materials (Lei et al., 2016).
- Electron Transport in Solar Cells : In the field of solar energy, Hu et al. (2015) investigated the use of a related n-type conjugated polyelectrolyte for electron transport in polymer solar cells. This study highlights the potential of using such compounds in renewable energy technologies (Hu et al., 2015).
Applications in Organic Electronics
- Light-Emitting Devices : Luo et al. (2015) synthesized derivatives for use in standard-red organic light-emitting devices. Their research underscores the compound's utility in developing advanced display technologies (Luo et al., 2015).
Other Applications
- Antimicrobial Activity : Ghorab et al. (2017) synthesized derivatives and evaluated their antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Ghorab et al., 2017).
Propiedades
IUPAC Name |
7-chloro-2-[2-(dimethylamino)ethyl]-1-(4-fluorophenyl)-6-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClFN2O3/c1-12-10-17-15(11-16(12)23)20(27)18-19(13-4-6-14(24)7-5-13)26(9-8-25(2)3)22(28)21(18)29-17/h4-7,10-11,19H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZLFMDDLZHTCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC=C(C=C4)F)CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-(2-(dimethylamino)ethyl)-1-(4-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-dichloro-6-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B3009553.png)


![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B3009556.png)





![3-(2-Ethoxyphenyl)-N-[(E)-3-methylsulfonylprop-2-enyl]-1H-pyrazole-5-carboxamide](/img/structure/B3009568.png)

![2-Chloro-1-[4-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperazin-1-yl]propan-1-one](/img/structure/B3009570.png)
![[6,7-Dimethoxy-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-phenylmethanone](/img/structure/B3009573.png)